molecular formula C12H23N B12661626 2-(4-Methylcyclohexyl)piperidine CAS No. 85237-69-0

2-(4-Methylcyclohexyl)piperidine

Cat. No.: B12661626
CAS No.: 85237-69-0
M. Wt: 181.32 g/mol
InChI Key: JBVLZTOPFKHUJA-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a piperidine ring substituted with a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylcyclohexanone with piperidine in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.

Another approach involves the reduction of 2-(4-Methylcyclohexyl)piperidinone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction step is crucial for obtaining the piperidine derivative in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and reductive amination are commonly employed techniques in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes derived from the compound back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Methylcyclohexyl)piperidine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and drug development.

    4-Methylpiperidine: A derivative with a methyl group on the piperidine ring, used in similar applications.

    Cyclohexylpiperidine: A compound with a cyclohexyl group, known for its use in medicinal chemistry.

Uniqueness

2-(4-Methylcyclohexyl)piperidine is unique due to the presence of both a piperidine ring and a 4-methylcyclohexyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Properties

CAS No.

85237-69-0

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

2-(4-methylcyclohexyl)piperidine

InChI

InChI=1S/C12H23N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h10-13H,2-9H2,1H3

InChI Key

JBVLZTOPFKHUJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CCCCN2

Origin of Product

United States

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